(3-fluorophenyl)methanesulfonyl Chloride

Description

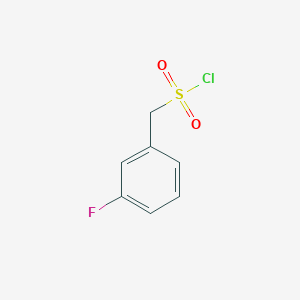

Structure

2D Structure

Properties

IUPAC Name |

(3-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGIPEQAFOXGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374647 | |

| Record name | (3-fluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24974-72-9 | |

| Record name | 3-Fluorobenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24974-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-fluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of (3-Fluorophenyl)methanesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry. This document includes detailed information on the compound's structure, reactivity, and spectroscopic data, presented in a clear and accessible format. Experimental protocols and visualizations are provided to facilitate a deeper understanding of its chemical behavior and utility.

Introduction

This compound, with the CAS number 24974-72-9, is an organosulfur compound that serves as a versatile reagent in organic synthesis.[1][2][3] Its structure, featuring a fluorinated aromatic ring and a reactive sulfonyl chloride moiety, makes it a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the physicochemical properties of resulting molecules, such as metabolic stability and binding affinity, which is of particular interest in drug design.[4][5] This guide will delve into the core chemical characteristics of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 24974-72-9 | [1][2][3] |

| Molecular Formula | C₇H₆ClFO₂S | [1][2][3] |

| Molecular Weight | 208.64 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 45-49 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. Reacts with water. |

Synthesis and Purification

General Experimental Protocol for Synthesis

A plausible synthetic route to this compound is the oxidative chlorination of (3-fluorophenyl)methanethiol.

Reaction Scheme:

Figure 1. General synthetic scheme for this compound.

Experimental Procedure (Hypothetical):

-

Starting Material Preparation: (3-Fluorophenyl)methanethiol can be prepared from 3-fluorobenzyl bromide by reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

-

Oxidative Chlorination: To a solution of (3-fluorophenyl)methanethiol in a suitable solvent (e.g., a mixture of acetonitrile and water), an oxidizing and chlorinating agent is added portion-wise at a controlled temperature (typically 0-5 °C).[6] A common reagent for this transformation is N-chlorosuccinimide (NCS) in the presence of an acid source like HCl.[7][8] Alternatively, a combination of hydrogen peroxide and hydrochloric acid can be employed.[8]

-

Work-up: After the reaction is complete, the mixture is typically filtered to remove any solid by-products. The filtrate is then extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield the desired this compound as a solid.[6]

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound after synthesis.

Figure 2. Purification workflow for this compound.

Reactivity and Chemical Behavior

This compound is a reactive electrophile, a characteristic property of sulfonyl chlorides. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms, a chlorine atom, and the fluorinated phenyl ring, making it susceptible to nucleophilic attack.

Reactions with Nucleophiles

It readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. These reactions typically proceed via a nucleophilic substitution mechanism where the chloride ion acts as a good leaving group.

Figure 3. Reactivity of this compound with nucleophiles.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the sulfonyl group, likely in the range of δ 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-7.6 ppm).

¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon (CH₂) around δ 60-70 ppm. The aromatic carbons will appear in the range of δ 115-165 ppm, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methylene (CH₂) | 4.5 - 5.0 (s) | 60 - 70 |

| Aromatic (C-H) | 7.0 - 7.6 (m) | 115 - 135 |

| Aromatic (C-F) | - | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (C-C) | - | 130 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| S=O (asymmetric stretch) | 1370 - 1390 |

| S=O (symmetric stretch) | 1170 - 1190 |

| C-F (stretch) | 1000 - 1400 |

| Aromatic C-H (stretch) | 3000 - 3100 |

| Aromatic C=C (stretch) | 1450 - 1600 |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 208, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 33% the intensity of [M]⁺). Fragmentation would likely involve the loss of SO₂Cl, SO₂, and Cl.

Applications in Drug Development

The this compound moiety is a valuable synthon in the development of new pharmaceutical agents. The incorporation of a fluorine atom into a drug candidate can enhance its metabolic stability, improve its binding affinity to target proteins, and modulate its lipophilicity and bioavailability.[4][5]

Sulfonamides, readily synthesized from this compound, are a well-established class of pharmacophores found in a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants. The specific substitution pattern of the fluorinated phenyl ring in this reagent allows for the fine-tuning of the electronic and steric properties of the final drug molecule.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It reacts with water, releasing corrosive hydrogen chloride gas.

Conclusion

This compound is a key reagent in organic synthesis with significant potential in the field of drug discovery and development. Its reactivity, coupled with the beneficial effects of fluorine incorporation, makes it an attractive building block for the synthesis of novel bioactive molecules. This guide provides essential information to aid researchers in understanding and utilizing this compound in their synthetic endeavors.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 8. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

Technical Guide: (3-fluorophenyl)methanesulfonyl chloride (CAS 24974-72-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-fluorophenyl)methanesulfonyl chloride, with the CAS number 24974-72-9, is a valuable sulfonylating agent and a key building block in the synthesis of a variety of organic compounds. Its utility is particularly pronounced in the field of medicinal chemistry, where the introduction of the (3-fluorophenyl)methanesulfonyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 24974-72-9 | |

| Molecular Formula | C₇H₆ClFO₂S | [1] |

| Molecular Weight | 208.64 g/mol | [1] |

| Appearance | White crystals or crystalline powder | [2] |

| Purity | ≥ 95% (NMR) | |

| Storage Temperature | 0-8°C | |

| Hazards | Corrosive | [2] |

Synthesis and Reactivity

This compound is a reactive compound that serves as a precursor for the introduction of the (3-fluorophenyl)methylsulfonyl group into various molecules.

Synthesis

DOT Script for Synthesis Pathway

Caption: Plausible synthetic route to this compound.

Reactivity and Common Reactions

The primary reactivity of this compound lies in the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. This is a crucial transformation in medicinal chemistry, as the sulfonamide moiety is a common feature in many marketed drugs.

DOT Script for N-Sulfonylation Reaction

Caption: General scheme for the N-sulfonylation reaction.

Experimental Protocols

General Protocol for N-Sulfonylation using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction by adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[3]

Safety Precautions: this compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction with amines can be exothermic.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly in the areas of oncology and neurology.

Kinase Inhibitors

The (3-fluorophenyl)methanesulfonyl group can be found in potent and selective kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

One notable example is the role of this compound in the synthesis of inhibitors targeting the RAS/RAF/MEK/ERK signaling cascade .[4] This pathway is frequently activated by oncogenic mutations in cancers. By incorporating the (3-fluorophenyl)methanesulfonyl moiety, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

DOT Script for RAS/RAF/MEK/ERK Signaling Pathway

Caption: Inhibition of the ERK signaling pathway by compounds derived from this compound.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in a vast array of physiological processes. They are important targets for the development of drugs for various diseases. The (3-fluorophenyl)methanesulfonyl moiety has been incorporated into ligands designed to modulate the activity of GPCRs, although specific examples directly citing the use of this compound are less common in publicly available literature. The physicochemical properties imparted by this group can be advantageous in achieving desired receptor affinity and selectivity.

Conclusion

This compound is a versatile and valuable reagent for researchers and scientists, particularly those in the field of drug discovery and development. Its ability to readily form sulfonamides and its utility in the synthesis of targeted therapies, such as kinase inhibitors, underscore its importance in modern medicinal chemistry. The information and protocols provided in this guide are intended to facilitate its safe and effective use in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development (Journal Article) | OSTI.GOV [osti.gov]

Technical Guide: (3-Fluorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)methanesulfonyl chloride is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its utility stems from its role as a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom can modulate the physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of its properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound is a sulfonyl chloride derivative featuring a benzyl group substituted with a fluorine atom at the meta position.

| Property | Value |

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.64 g/mol |

| CAS Number | 24974-72-9 |

| Appearance | Off-white to yellow solid |

| Melting Point | 36-38 °C |

| Boiling Point | 285.9 °C at 760 mmHg |

| Density | 1.465 g/cm³ |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and THF. |

Synthesis and Reactivity

This compound is a versatile reagent, primarily used for the introduction of the (3-fluorophenyl)methylsulfonyl group into molecules. Its synthesis and a key reaction are outlined below.

Synthetic Workflow

The following diagram illustrates a common synthetic pathway for this compound and its subsequent use in the formation of a sulfonamide, a common scaffold in pharmacologically active compounds.

An In-depth Technical Guide to (3-fluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

(3-fluorophenyl)methanesulfonyl chloride , a halogenated organosulfur compound, serves as a critical reagent and building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in its ability to introduce the (3-fluorophenyl)methanesulfonyl moiety into molecules, a functional group that can significantly modulate the physicochemical and biological properties of the parent compound. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on experimental details and data for the scientific community.

Chemical Structure and Properties

This compound is characterized by a benzylsulfonyl chloride core with a fluorine atom at the meta-position of the phenyl ring. This substitution pattern influences the electronic properties and reactivity of the sulfonyl chloride group.

Molecular Structure

The structure of this compound is depicted below. The molecule consists of a central sulfur atom double-bonded to two oxygen atoms, and single-bonded to a chlorine atom and a methylene group, which is in turn attached to a 3-fluorinated phenyl ring.

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 24974-72-9 |

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 36-38 °C |

| Boiling Point | 285.9 °C at 760 mmHg |

| Density | 1.465 g/cm³ |

| Solubility | Soluble in most organic solvents. Reacts with water. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of spectra is not publicly available, typical spectral features for similar sulfonyl chlorides are well-established.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) and a complex multiplet pattern for the aromatic protons of the fluorophenyl group.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methylene carbon and distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and sulfonyl chloride substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing a clear indication of the fluorine's chemical environment.[1][2]

-

IR Spectroscopy: The infrared spectrum will show strong characteristic absorption bands for the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group.

Synthesis and Reactivity

This compound is typically synthesized from precursors containing the 3-fluorobenzyl moiety. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack.

Synthesis

Experimental Protocol: General Synthesis of Arylmethanesulfonyl Chlorides

A plausible synthetic route starts from 3-fluorobenzyl mercaptan.

Caption: General synthetic scheme for this compound.

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, 3-fluorobenzyl mercaptan is dissolved in a suitable solvent such as acetic acid.

-

Chlorination: The solution is cooled in an ice bath, and chlorine gas is bubbled through the stirred solution at a controlled rate, maintaining the temperature below 10 °C.

-

Monitoring the Reaction: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Caution: This reaction should be performed in a well-ventilated fume hood, as chlorine gas is highly toxic and corrosive.

Key Reactions: Sulfonamide Formation

The most significant reaction of this compound in drug development is its reaction with primary and secondary amines to form sulfonamides.[5] The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.[5]

Experimental Protocol: Synthesis of N-Aryl-(3-fluorophenyl)methanesulfonamides

This protocol describes the general procedure for the reaction of this compound with an aromatic amine.

Caption: Experimental workflow for sulfonamide synthesis.

Procedure:

-

Reactant Preparation: To a solution of the aromatic amine (1.0 equivalent) in a dry solvent such as dichloromethane or tetrahydrofuran, a base like pyridine or triethylamine (1.2 equivalents) is added.

-

Addition of Sulfonyl Chloride: The solution is cooled to 0 °C, and a solution of this compound (1.1 equivalents) in the same solvent is added dropwise with stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours) until the starting materials are consumed, as monitored by TLC.

-

Quenching and Extraction: The reaction is quenched by the addition of water or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude sulfonamide is purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development

The incorporation of the (3-fluorophenyl)methanesulfonyl group can significantly impact the biological activity of a molecule. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also influence binding affinity to biological targets through favorable electronic interactions. The sulfonamide linkage provides a stable and synthetically accessible scaffold for connecting different molecular fragments.

While specific examples of marketed drugs containing the (3-fluorophenyl)methanesulfonyl moiety are not abundant, this structural motif is of great interest in medicinal chemistry for the development of new therapeutic agents. Its utility is demonstrated in the synthesis of various classes of biologically active compounds. For instance, fluorinated sulfonamides have been explored as potential anticancer, antibacterial, and antiviral agents.[6][7][8][9]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. It is incompatible with strong oxidizing agents, strong bases, and water. Upon decomposition, it may emit toxic fumes of hydrogen chloride, sulfur oxides, and hydrogen fluoride.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of (3-fluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-fluorophenyl)methanesulfonyl chloride is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate for the synthesis of various biologically active compounds. Its utility stems from the presence of the reactive sulfonyl chloride moiety, which allows for the facile introduction of the (3-fluorophenyl)methylsulfonyl group into diverse molecular scaffolds. The fluorine substituent on the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the final compounds, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and details its characterization through various spectroscopic techniques.

Synthesis of this compound

A plausible and direct method for the synthesis of this compound is the free-radical chlorination of 3-fluorotoluene at the benzylic position using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light. The subsequent oxidation of the resulting benzyl chloride and conversion to the sulfonyl chloride can be achieved in a one-pot or stepwise manner.

Experimental Protocol: Synthesis via Radical Chlorination

Materials:

-

3-Fluorotoluene

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 3-fluorotoluene (1.0 eq) and anhydrous dichloromethane.

-

Initiation: Add a catalytic amount of AIBN (0.05 eq) to the solution.

-

Chlorination: Heat the reaction mixture to reflux (approximately 40-45 °C). Add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching: After completion, cool the reaction mixture to room temperature. Carefully quench the excess sulfuryl chloride by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-fluorophenyl)methyl chloride.

-

Conversion to Sulfonyl Chloride: The crude benzyl chloride can be converted to the corresponding sulfonyl chloride through a two-step process involving the formation of the sodium sulfinate salt followed by chlorination.

-

Sulfinate Salt Formation: React the crude (3-fluorophenyl)methyl chloride with sodium sulfite in an aqueous ethanol solution at reflux.

-

Chlorination: Treat the resulting sodium (3-fluorophenyl)methanesulfinate with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield the final product, this compound.

-

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic methods.

Physical and Spectroscopic Data

The following table summarizes the expected physical and key spectroscopic data for this compound, based on data from analogous compounds.

| Parameter | Expected Value |

| Molecular Formula | C₇H₆ClFO₂S[1][2] |

| Molecular Weight | 208.64 g/mol [1][2] |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Melting Point | Not available; likely a low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.55 (m, 1H, Ar-H), 7.15-7.30 (m, 3H, Ar-H), 4.95 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5 (d, J = 245 Hz, C-F), 131.0 (d, J = 8 Hz), 130.5 (d, J = 8 Hz), 125.0 (d, J = 3 Hz), 120.0 (d, J = 21 Hz), 115.0 (d, J = 22 Hz), 65.0 (CH₂) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -112 to -115 ppm |

| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H), 1600, 1480 (Ar C=C), 1370 (S=O asymmetric stretch), 1170 (S=O symmetric stretch), 1250 (C-F), 780 (Ar C-H bend) |

| Mass Spectrum (EI) | m/z (%): 208 (M⁺), 173 ([M-Cl]⁺), 109 ([M-SO₂Cl]⁺), 91 |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 s, and accumulate 512-1024 scans.

-

For ¹⁹F NMR, use a spectral width of -250 to 0 ppm and reference the spectrum to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, place a drop between two potassium bromide (KBr) plates.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a mass spectrometer with an electron ionization (EI) source.

-

Introduce the sample via direct infusion or through a gas chromatograph (GC) for volatile compounds.

-

Set the ionization energy to 70 eV.

-

Scan a mass-to-charge (m/z) range of 50-500 amu.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

References

Spectroscopic Analysis of (3-fluorophenyl)methanesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectral data presented in this document for (3-fluorophenyl)methanesulfonyl chloride are predicted values based on computational models and analysis of analogous compounds. Experimental verification is recommended for precise characterization.

This technical guide provides a comprehensive overview of the expected spectral data for this compound, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages predictive methodologies and data from analogous structures to offer a detailed characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted and expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | m | 1H | Ar-H |

| ~7.3 - 7.4 | m | 2H | Ar-H |

| ~7.1 - 7.2 | m | 1H | Ar-H |

| ~4.8 | s | 2H | CH₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d, J ≈ 245 Hz) | C-F |

| ~136 (d, J ≈ 8 Hz) | Ar-C |

| ~131 (d, J ≈ 8 Hz) | Ar-CH |

| ~125 (d, J ≈ 3 Hz) | Ar-CH |

| ~120 (d, J ≈ 21 Hz) | Ar-CH |

| ~115 (d, J ≈ 21 Hz) | Ar-CH |

| ~58 | CH₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm). 'd' denotes a doublet due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -112 | m | Ar-F |

Reference: CFCl₃ (0 ppm)

Infrared (IR) Spectroscopy

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak |

| ~2950, ~2850 | C-H stretch (aliphatic, CH₂) | Weak |

| ~1600, ~1580, ~1480 | C=C stretch (aromatic ring) | Medium-Strong |

| 1380 - 1360 | SO₂ asymmetric stretch | Strong |

| 1180 - 1160 | SO₂ symmetric stretch | Strong |

| ~1250 | C-F stretch | Strong |

| ~880, ~780 | C-H bend (aromatic, meta-disubstituted) | Strong |

| ~600 | S-Cl stretch | Medium |

Mass Spectrometry (MS)

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 208/210 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 173 | [M - Cl]⁺ |

| 109 | [C₇H₆F]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, potential rearrangement) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data for a solid compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

For ¹⁹F NMR, a specific fluorine probe or a broadband probe tuned to the fluorine frequency is required. A simple pulse-acquire sequence is generally sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

Mass Spectrometry (MS) (Electron Ionization - EI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup and Data Acquisition:

-

The mass spectrometer is typically coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

In the ion source of the mass spectrometer, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for chlorine-containing fragments.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structural Information from Spectral Data

An In-depth Technical Guide to the Safety and Handling of (3-fluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (3-fluorophenyl)methanesulfonyl chloride. Due to the limited availability of specific experimental data for this compound, this document also includes information on the closely related and well-characterized compound, methanesulfonyl chloride, for comparative purposes. This guide is intended for use by trained professionals in a laboratory or drug development setting.

Chemical Identification and Properties

This compound is a sulfonyl chloride derivative that is presumed to be a solid and is classified as a corrosive substance.[1][2] It is important to handle this compound with extreme care due to its hazardous nature.

Quantitative Data for this compound

Specific experimental data for the physical and toxicological properties of this compound is largely unavailable in public literature and safety data sheets.[2] The following table summarizes the available computational and basic identification data.

| Property | Value | Source |

| CAS Number | 24974-72-9 | [3] |

| Molecular Formula | C7H6ClFO2S | [3] |

| Molecular Weight | 208.64 g/mol | [3] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Flash Point | Not Available | [2] |

| Vapor Pressure | Not Available | [2] |

| Density | Not Available | [2] |

| LD50 (Oral) | Not Available | - |

| LD50 (Dermal) | Not Available | - |

| LC50 (Inhalation) | Not Available | - |

For Comparison: Quantitative Data for Methanesulfonyl Chloride

Methanesulfonyl chloride is a structurally related and well-studied sulfonyl chloride. Its properties are provided here for reference to offer insight into the potential characteristics of this compound.

| Property | Value | Source |

| CAS Number | 124-63-0 | [4] |

| Molecular Formula | CH3SO2Cl | [4] |

| Molecular Weight | 114.55 g/mol | [5] |

| Melting Point | -32 °C | [4] |

| Boiling Point | 161 °C at 730 mmHg | [4] |

| Flash Point | 113 °C | [6] |

| Vapor Pressure | 3.09 mmHg | [7] |

| Density | 1.48 g/cm³ at 25 °C | |

| LD50 (Oral, Rat) | 250 - 400 mg/kg | [8] |

| LD50 (Dermal, Rabbit) | >2000 mg/kg | [8] |

| LC50 (Inhalation, Rat) | 2.3 mg/L (4 h) | [8] |

Hazard Identification and Classification

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Contact with water can liberate toxic gas, and it may react violently with water.[2]

GHS Hazard Pictograms:

-

GHS05: Corrosion

Signal Word: Danger

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

EUH029: Contact with water liberates toxic gas.[2]

-

EUH014: Reacts violently with water.[2]

Experimental Protocols for Safe Handling

The following protocols are based on best practices for handling corrosive sulfonyl chlorides and should be adapted to specific laboratory conditions and procedures.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

Chemical Handling and Storage Protocol

Methodology:

-

Work Area Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Verify that a safety shower and eyewash station are accessible and functional.[9]

-

Remove all unnecessary items from the work area.

-

Have appropriate spill cleanup materials readily available (e.g., inert absorbent material like sand or vermiculite).[9]

-

-

Handling:

-

Storage:

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Methodology:

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Move the victim to fresh air.

-

If breathing is difficult, provide oxygen.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Spill Response:

-

Evacuate the area and alert others.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[9]

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Ventilate the area and decontaminate the spill site.

-

Reactivity and Incompatibility

This compound is expected to be highly reactive.

-

Water: Reacts, potentially violently, to release toxic gases.[2]

-

Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and acids.[13]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides, sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[15]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. echemi.com [echemi.com]

- 2. fishersci.fr [fishersci.fr]

- 3. scbt.com [scbt.com]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. Methanesulfonyl chloride [webbook.nist.gov]

- 6. 124-63-0 CAS | METHANESULPHONYL CHLORIDE | Laboratory Chemicals | Article No. 04601 [lobachemie.com]

- 7. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 11. questron.ca [questron.ca]

- 12. eng.uwo.ca [eng.uwo.ca]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

- 15. georganics.sk [georganics.sk]

Technical Guide: Storage and Handling of (3-fluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling conditions for (3-fluorophenyl)methanesulfonyl chloride (CAS: 24974-72-9). Adherence to these guidelines is critical to ensure the chemical's stability, prevent degradation, and maintain a safe laboratory environment.

Chemical Properties and Hazards

This compound is a corrosive and moisture-sensitive compound. It reacts violently with water, liberating toxic gases.[1][2] The compound is a lachrymator and causes severe skin burns and eye damage.[1][3] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The primary factors to control are temperature, atmosphere, and moisture.

| Parameter | Recommended Condition | Source |

| Storage Temperature | 2°C to 8°C (Refrigerated) | [3] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | [1][3] |

| Moisture | Keep in a dry environment, away from water and moist air | [1][2] |

| Container | Tightly closed, corrosive-resistant container. Avoid metal containers. | [4] |

| Ventilation | Store in a well-ventilated area, designated for corrosives. | [1] |

Incompatible Materials

To prevent hazardous reactions, this compound should not be stored with the following materials:

Experimental Protocol: Standard Operating Procedure for Handling and Storage

The following protocol outlines the standard procedure for handling and storing this compound in a laboratory setting.

4.1. Personal Protective Equipment (PPE) Before handling the compound, ensure the following PPE is worn:

-

Chemical-resistant gloves (inspect before use)

-

Safety goggles and a face shield[3]

-

A lab coat

4.2. Handling Procedure

-

All handling should be conducted in a chemical fume hood to ensure adequate ventilation.[4]

-

Use only dry glassware and equipment.

-

To dispense the chemical, briefly remove the cap in the fume hood, quickly weigh the desired amount into a dry, pre-tared container, and then tightly reseal the original container.

-

If the compound is stored under an inert atmosphere, it is recommended to use a glove box or Schlenk line techniques for aliquoting.

-

Avoid inhalation of dust or vapors.[6]

4.3. Storage Procedure

-

After dispensing, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

-

Ensure the container cap is tightly secured.

-

Return the container to a refrigerator set between 2°C and 8°C.

-

The storage location should be a designated corrosives cabinet.

Logical Workflow for Safe Storage

The following diagram illustrates the decision-making process and key steps for the safe storage of this compound.

Caption: Workflow for the safe receipt and storage of this compound.

Degradation Pathways

This compound is primarily susceptible to hydrolysis. In the presence of water, it will decompose to form (3-fluorophenyl)methanesulfonic acid and hydrochloric acid.[7] This reaction is vigorous and liberates toxic gas, highlighting the critical need for anhydrous storage conditions.[1]

The following diagram illustrates the hydrolysis degradation pathway.

Caption: Hydrolysis degradation pathway of this compound.

References

An In-depth Technical Guide to the Reactivity Profile of (3-Fluorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluorophenyl)methanesulfonyl chloride, with the CAS Number 24974-72-9, is an organosulfur compound that serves as a valuable reagent and building block in synthetic organic chemistry. Its structural features, particularly the presence of a reactive sulfonyl chloride moiety and a fluorine-substituted aromatic ring, make it a subject of interest for the synthesis of novel compounds, especially in the field of medicinal chemistry. The fluorine substituent can significantly influence the physicochemical properties of resulting molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, core reactions, and stability, supported by generalized experimental protocols and data extrapolated from analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 24974-72-9 | N/A |

| Molecular Formula | C₇H₆ClFO₂S | N/A |

| Molecular Weight | 208.64 g/mol | N/A |

| Appearance | Assumed to be a colorless to pale yellow liquid or low-melting solid | General knowledge of sulfonyl chlorides |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene) | General knowledge of sulfonyl chlorides |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative chlorination of the corresponding thiol, (3-fluorophenyl)methanethiol. This transformation is a common method for the preparation of sulfonyl chlorides.

General Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from (3-fluorophenyl)methanethiol.

References

An In-depth Technical Guide on the Solubility of (3-fluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for (3-fluorophenyl)methanesulfonyl chloride. Due to the limited direct quantitative data for this specific compound, this guide also includes information on the solubility of structurally similar compounds to infer its likely characteristics. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise values for their specific applications.

Core Compound Information

This compound is a chemical intermediate used in various research and development applications. Its physical and chemical properties, particularly its solubility, are crucial for its effective use in synthesis and biological assays.

Structure:

Inferred and Comparative Solubility Data

The solubility of this compound can be inferred by examining related compounds. This comparative data is summarized in the table below.

| Compound | Solvent(s) | Solubility | Notes |

| This compound | Not specified | No quantitative data available. Likely soluble in aprotic organic solvents and reactive with water. | |

| Phenylmethanesulfonyl chloride | Toluene | Soluble[1] | Decomposes in water.[1] |

| Phenylmethylsulfonyl fluoride (PMSF) | Ethanol, DMSO, Dimethylformamide (DMF) | ~20 mg/mL in Ethanol and DMSO, ~33 mg/mL in DMF[2] | Sparingly soluble in aqueous buffers (~0.5 mg/mL in 1:1 DMF:PBS).[2] |

| Methanesulfonyl chloride | Most organic solvents | Soluble[3] | Reacts with water.[3][4][5] |

| (3-Chlorophenyl)methanesulfonyl chloride | Not specified | A crystalline powder, suggesting it is a solid at room temperature. | Moisture sensitive.[6] |

Based on this comparative data, it is reasonable to expect that this compound is soluble in aprotic organic solvents such as toluene, and will have limited solubility and stability in aqueous and protic solvents due to reactivity.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in a specific solvent system, the following established experimental protocols are recommended.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7][8][9][10]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing the solvent of interest. The use of an excess of the solid is crucial to ensure that equilibrium is reached with an undissolved solid present.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the flask at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and it is recommended to continue agitation until consecutive measurements of the solute concentration are constant.[8]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a filter that does not interact with the compound.

-

-

Quantification:

-

Accurately dilute a known volume of the saturated solution with an appropriate solvent.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Below is a diagram illustrating the workflow of the shake-flask method.

References

- 1. Phenylmethanesulfonyl chloride|lookchem [lookchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]

- 5. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. georganics.sk [georganics.sk]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

(3-Fluorophenyl)methanesulfonyl Chloride: A Technical Overview of its Synthesis and Applications

(3-Fluorophenyl)methanesulfonyl chloride , a valuable reagent in organic synthesis, particularly for the development of novel therapeutic agents, has seen increasing use in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth look at the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 24974-72-9 |

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.64 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative chlorination of (3-fluorophenyl)methanethiol. A detailed experimental protocol, adapted from patent literature, is provided below. This procedure outlines a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from (3-Fluorophenyl)methanethiol

Materials:

-

(3-Fluorophenyl)methanethiol

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Ice water

-

Ethyl acetate

-

Saturated sodium chloride solution

Procedure:

-

Dissolve (3-fluorophenyl)methanethiol (1.909 g, 10.0 mmol) in N,N-dimethylformamide (10 mL) in a suitable reaction flask.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add thionyl chloride (2.998 g, 25.1 mmol) dropwise to the cooled solution over a period of 10 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by pouring the mixture into ice water (40 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be performed using appropriate techniques such as column chromatography or distillation, although specific details are not provided in the source literature.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

One notable application is in the synthesis of inhibitors for Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is activated by various stress signals, including oxidative stress and inflammatory signals.[1] Over-activation of the ASK1 signaling pathway is implicated in a variety of diseases, making it an attractive therapeutic target.

The (3-fluorophenyl)methanesulfonyl moiety is incorporated into molecules designed to block the N-terminal dimerization of ASK1, thereby inhibiting its kinase activity. This strategy aims to develop treatments for diseases associated with ASK1-mediated pathology.

Logical Relationship of this compound in ASK1 Inhibitor Synthesis

Caption: Role of the reagent in the synthesis of ASK1 inhibitors.

Conclusion

This compound is a synthetically useful building block with emerging importance in medicinal chemistry. The outlined synthesis provides a viable route to this compound, enabling its use in the development of novel therapeutics targeting critical signaling pathways. Further research into its properties and reactions will likely expand its applications in organic synthesis and drug discovery.

References

Initial Studies on (3-fluorophenyl)methanesulfonyl chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(3-fluorophenyl)methanesulfonyl chloride , a halogenated organosulfur compound, presents potential as a versatile reagent and building block in medicinal chemistry and materials science. This technical guide consolidates the currently available information on this compound, focusing on its fundamental properties. However, it is important to note that detailed initial studies, including comprehensive reaction profiling and extensive biological evaluation, are not yet widely available in peer-reviewed literature.

Core Compound Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This data is compiled from commercial supplier information.

| Property | Value | Source |

| CAS Number | 24974-72-9 | [Commercial Suppliers] |

| Molecular Formula | C₇H₆ClFO₂S | [Commercial Suppliers] |

| Molecular Weight | 208.64 g/mol | [Commercial Suppliers] |

| Physical Form | Solid | [Sigma-Aldrich] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [Sigma-Aldrich] |

| Purity | ≥98% | [Sigma-Aldrich] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in published scientific literature. However, general synthetic strategies for analogous aryl- and alkyl-methanesulfonyl chlorides can provide a foundational understanding for its preparation. A common approach involves the chlorination of the corresponding sulfonic acid or its salt.

A plausible synthetic pathway for this compound is visualized in the following diagram. This proposed scheme is based on established methodologies for the synthesis of similar sulfonyl chlorides.

Figure 1: Proposed synthesis of this compound.

General Experimental Workflow:

The following represents a generalized workflow for the synthesis and purification of a sulfonyl chloride, which could be adapted for this compound.

Figure 2: General experimental workflow for sulfonyl chloride synthesis.

Reactivity and Potential Applications

While specific reactivity data for this compound is scarce, its chemical behavior is expected to be analogous to other methanesulfonyl chlorides. The sulfonyl chloride moiety is a potent electrophile, making it susceptible to nucleophilic attack.

Expected Signaling Pathway Involvement (Hypothetical):

Given the reactivity of sulfonyl chlorides with nucleophilic residues in proteins, such as cysteine, lysine, and histidine, this compound could potentially act as an irreversible inhibitor of enzymes or a modulator of signaling pathways. The following diagram illustrates a hypothetical mechanism of covalent modification of a target protein.

Figure 3: Hypothetical covalent inhibition of a signaling pathway.

The fluorine substituent on the phenyl ring may influence the compound's reactivity, lipophilicity, and metabolic stability, making it an interesting candidate for structure-activity relationship (SAR) studies in drug discovery.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in organic synthesis and medicinal chemistry. The lack of comprehensive initial studies highlights a significant opportunity for research in this area. Future work should focus on:

-

Development and optimization of a reliable synthetic protocol.

-

Thorough characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis).

-

Investigation of its reactivity with a diverse range of nucleophiles.

-

Screening for biological activity in relevant assays to uncover potential therapeutic applications.

This guide serves as a starting point for researchers interested in this compound, summarizing the currently accessible information and outlining key areas for future investigation.

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using (3-Fluorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a diverse array of sulfonamides utilizing (3-fluorophenyl)methanesulfonyl chloride as a key reagent. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The protocols outlined herein describe the reaction of this compound with various primary and secondary amines to yield the corresponding N-substituted sulfonamides. This guide is intended for researchers and professionals in the field of drug discovery and development, offering a foundational methodology for the generation of novel sulfonamide libraries for screening and lead optimization.

Introduction

Sulfonamides are a prominent structural motif in a multitude of clinically approved drugs, such as the diuretic furosemide, the anti-inflammatory agent celecoxib, and various antibacterial agents.[3][4] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[6][7][8] This reaction is generally robust and high-yielding, making it an attractive method for the preparation of diverse compound libraries.

This compound is a versatile building block for the synthesis of novel sulfonamides. The presence of the fluorophenyl group can significantly influence the physicochemical and pharmacological properties of the final compounds, potentially enhancing metabolic stability, binding affinity, and cellular permeability. These application notes provide a general yet detailed framework for the synthesis, purification, and characterization of sulfonamides derived from this specific sulfonyl chloride.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by a base.

Caption: General reaction for sulfonamide synthesis.

Experimental Protocols

General Protocol for the Synthesis of N-substituted (3-fluorophenyl)methanesulfonamides

This protocol describes a general method for the reaction of this compound with a representative primary amine (aniline) and a secondary amine (morpholine).

Materials:

-

This compound

-

Aniline

-

Morpholine

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Acetonitrile (ACN)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

To a solution of the amine (1.0 mmol, 1.0 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in dichloromethane (10 mL) at 0 °C (ice bath), add a solution of this compound (1.1 mmol, 1.1 equiv) in dichloromethane (5 mL) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation

The following table summarizes the expected results for the synthesis of two representative sulfonamides using the general protocol described above. The data is hypothetical and serves as an example of how to present experimental results.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-(3-fluorophenyl)methanesulfonamide | 4 | 85 |

| 2 | Morpholine | 4-((3-fluorophenyl)methylsulfonyl)morpholine | 3 | 92 |

| 3 | Benzylamine | N-benzyl-(3-fluorophenyl)methanesulfonamide | 5 | 88 |

| 4 | Piperidine | 1-((3-fluorophenyl)methylsulfonyl)piperidine | 2.5 | 95 |

Potential Biological Applications

Sulfonamides are known to exhibit a wide spectrum of biological activities. The synthesized (3-fluorophenyl)methanesulfonamide derivatives could be screened for various therapeutic applications, including but not limited to:

-

Antibacterial Activity: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.[9]

-

Anticancer Activity: Many sulfonamide-containing compounds have shown potent anticancer properties.[1][2]

-

Carbonic Anhydrase Inhibition: This class of compounds is known to inhibit carbonic anhydrases, which are implicated in various diseases such as glaucoma and epilepsy.[3]

-

Anti-inflammatory Activity: The COX-2 inhibitor celecoxib is a prominent example of an anti-inflammatory drug bearing a sulfonamide group.[3]

Caption: Potential screening pathways for synthesized sulfonamides.

Safety Precautions

-

This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each amine before use.

-

Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

-

The reaction generates HCl gas, which is corrosive. The use of a base is essential to neutralize it.

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for the synthesis of novel sulfonamides from this compound. The versatility of this reaction allows for the creation of a wide range of derivatives with potential therapeutic applications. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of N-Substituted (3-Fluorophenyl)methanesulfonamides from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction